![molecular formula C8H7ClN2O B13976724 6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
6-Chloroimidazo[1,5-a]pyridine-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroimidazo[1,5-a]pyridine-5-methanol is a heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,5-a]pyridine-5-methanol typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions to form the imidazo[1,5-a]pyridine core. Subsequent chlorination and reduction steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,5-a]pyridine-5-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-Chloroimidazo[1,5-a]pyridine-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-5-methanol involves its interaction with specific molecular targets. In the context of its antituberculosis activity, it is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for pH monitoring.
Imidazo[1,2-a]pyridine analogues: Investigated for their antituberculosis activity.
Uniqueness
Its ability to undergo various chemical reactions and its activity against multidrug-resistant tuberculosis strains make it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(6-chloroimidazo[1,5-a]pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-6-3-10-5-11(6)8(7)4-12/h1-3,5,12H,4H2 |
InChI Key |
UDHJIFQJWANCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N2C1=CN=C2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


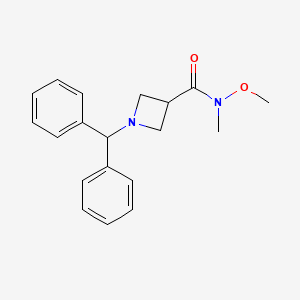
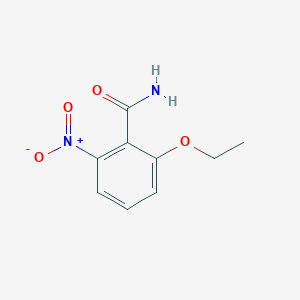
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
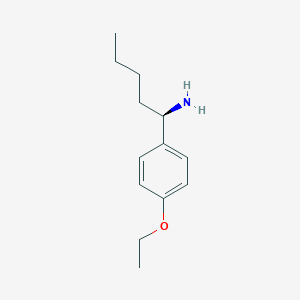

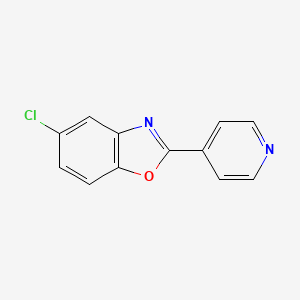

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
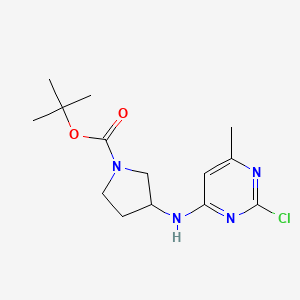
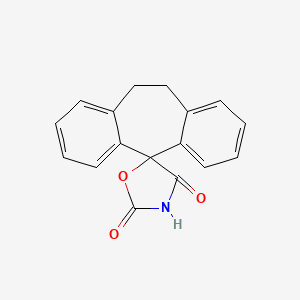
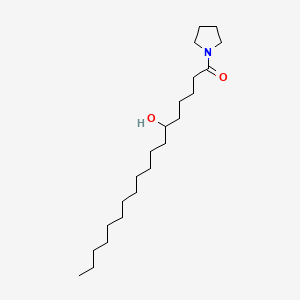
![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
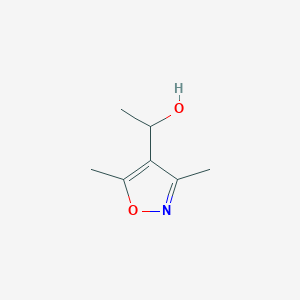
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
